6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as phenyl-substituted pyrroles and propan-2-yl-substituted pyrimidines.
Cyclization Reactions: Cyclization steps are crucial to forming the pyrrolopyrimidine ring system. Cyclization can be achieved using various reagents and conditions, such as acid catalysts or high temperatures.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure its purity and structural integrity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and cost-effectiveness. Large-scale reactions may require specialized equipment and controlled environments to maintain consistent quality and safety standards.
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can replace one or more atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: The compound's medicinal applications are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrolopyrimidine core and exhibit various biological activities.
Indole Derivatives: Indole derivatives also contain nitrogen-containing heterocycles and have shown clinical and biological applications.
Uniqueness: 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one stands out due to its specific structural features and potential applications. Its unique combination of phenyl and propan-2-yl groups contributes to its distinct properties and reactivity.
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
6-phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3O/c1-9(2)14-17-12-8-11(10-6-4-3-5-7-10)16-13(12)15(19)18-14/h3-9,16H,1-2H3,(H,17,18,19) |
InChI Key |
KSSAKDGGARJLQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)N1)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.